3-bromo-1-phenyl-1H-1,2,4-triazole
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Overview
Description
3-Bromo-1-phenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the family of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-phenyl-1H-1,2,4-triazole can be achieved through several methods. One common approach involves the reaction of phenylhydrazine with bromine and formic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired triazole compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structure and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, phenylhydrazine, formic acid, and various nucleophiles like amines and thiols. Reaction conditions often involve refluxing in solvents such as ethanol or acetic acid to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include substituted triazoles, oxidized or reduced triazole derivatives, and cyclized heterocyclic compounds.
Scientific Research Applications
3-Bromo-1-phenyl-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-1-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-phenyl-1H-1,2,4-triazole
- 3-Iodo-1-phenyl-1H-1,2,4-triazole
- 1-Phenyl-3-hydroxy-1H-1,2,4-triazole
Uniqueness
3-Bromo-1-phenyl-1H-1,2,4-triazole is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
3-bromo-1-phenyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-8-10-6-12(11-8)7-4-2-1-3-5-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSIZQMUJXMRBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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